molecular formula C6H10N4S B8668582 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine CAS No. 99469-78-0

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine

Cat. No.: B8668582
CAS No.: 99469-78-0
M. Wt: 170.24 g/mol
InChI Key: FQQHRCXWMQXHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is a chemical compound with the molecular formula C6H10N4S It is a pyrimidine derivative characterized by the presence of hydrazino, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine typically involves the reaction of 2-methyl-6-methylthiopyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
  • 2-Methyl-6-methylthiopyrimidine
  • 4-Amino-2-methyl-6-methylthiopyrimidine

Uniqueness

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is unique due to the presence of both hydrazino and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.

Properties

CAS No.

99469-78-0

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

(2-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H10N4S/c1-4-8-5(10-7)3-6(9-4)11-2/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

FQQHRCXWMQXHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SC)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.